molecular formula C12H20Cl2N2 B1383427 (1-Phenylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1803609-91-7

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride

Cat. No. B1383427
M. Wt: 263.2 g/mol
InChI Key: JEPWEPAHPKSQIU-UHFFFAOYSA-N
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Description

“(1-Phenylpiperidin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.2 g/mol. It is provided in the form of a powder .


Molecular Structure Analysis

The InChI code for “(1-Phenylpiperidin-4-yl)methanamine dihydrochloride” is 1S/C12H18N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h1-5,11H,6-10,13H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(1-Phenylpiperidin-4-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Novel Biased Agonists of Serotonin 5-HT1A Receptors

A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated high 5-HT1A receptor affinity and selectivity versus various receptors, suggesting potential as antidepressant drug candidates. The lead structure showed potent antidepressant-like activity and promising pharmacokinetic profiles (Sniecikowska et al., 2019).

Synthesis and Characterization

Shimoga et al. (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and characterized it using various spectroscopic techniques. This highlights the compound's potential for further chemical and pharmacological studies (Shimoga et al., 2018).

Antimicrobial Evaluation

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. This study suggests the potential of these derivatives in antimicrobial applications (Visagaperumal et al., 2010).

Asymmetric Synthesis

Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Froelich et al., 1996).

Bicyclic Diamino Scaffold for Peptide Sequences

Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in short peptide sequences. This research illustrates the application of such structures in peptide chemistry (Bucci et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h1-5,11H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWEPAHPKSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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